molecular formula C12H14N2O B500639 Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- CAS No. 82100-30-9

Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Cat. No. B500639
CAS RN: 82100-30-9
M. Wt: 202.25g/mol
InChI Key: AUQWARJGSITBAN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and evaluated for antimicrobial potential against Staphylococcus aureus and Escherichia coli using ciprofloxacin as a reference drug .


Physical And Chemical Properties Analysis

The predicted boiling point of a similar compound, Ethanone, 1-phenyl-2-(tetrahydro-2-furanyl)-, is 306.6±15.0 °C and its predicted density is 1.076±0.06 g/cm3 .

properties

IUPAC Name

2-(1,3-diazinan-2-ylidene)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQWARJGSITBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=CC(=O)C2=CC=CC=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326920
Record name AR-682/43286377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-

CAS RN

82100-30-9
Record name AR-682/43286377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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